N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple heteroatoms, including nitrogen, sulfur, and oxygen, within its structure
Mechanism of Action
Target of Action
Similar compounds have been found to target cyclin-dependent kinase 2 (cdk2) in humans . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle and is essential for meiosis .
Mode of Action
Compounds that target cdk2 typically inhibit the kinase’s activity, thereby influencing cell cycle progression .
Biochemical Pathways
Compounds that inhibit cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase .
Result of Action
Inhibition of cdk2 can lead to cell cycle arrest, which may result in the death of rapidly dividing cells .
Biochemical Analysis
Biochemical Properties
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with cytochrome P450 enzymes, influencing their activity and potentially altering metabolic pathways . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis . Additionally, it affects the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing substrate access . This inhibition can lead to downstream effects on cellular processes, including alterations in gene expression and metabolic flux.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound have been evaluated in laboratory settings. Over time, this compound remains relatively stable under physiological conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it exhibits minimal toxicity and can effectively modulate target pathways. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and transferases, affecting the metabolism of other compounds . This interaction can lead to changes in metabolic flux and alterations in metabolite levels, which can have downstream effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 2,5-dichlorothiophene with thiosemicarbazide to form a thiazole derivative. This intermediate is then reacted with 3-methyl-1,2-oxazole-5-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the chlorine atoms
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its cytotoxic activity against cancer cell lines.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile
- 6-(2,5-Dichlorothiophen-3-yl)-3,4-dihydro-4-(4-methoxyphenyl)pyrimidine-2(1H)-thione
- 4-(2,5-Dichloro-Thiophen-3-Yl)-Pyrimidin-2-Ylamine .
Uniqueness
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide is unique due to its specific combination of heterocyclic rings and functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O2S2/c1-5-2-8(19-17-5)11(18)16-12-15-7(4-20-12)6-3-9(13)21-10(6)14/h2-4H,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVOKZALXHIPQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.